(Z,Z)-5,11-Eicosadienoic Acid-d4
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Overview
Description
(Z,Z)-5,11-Eicosadienoic Acid-d4 is a deuterated form of (Z,Z)-5,11-Eicosadienoic Acid, a polyunsaturated fatty acid. The deuterium atoms replace hydrogen atoms at specific positions, making it useful in various scientific research applications, particularly in studies involving metabolic pathways and lipidomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid-d4 typically involves the deuteration of (Z,Z)-5,11-Eicosadienoic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using advanced catalytic systems and reactors designed for high efficiency and yield. The process is optimized to minimize the loss of deuterium and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3), leading to the formation of corresponding epoxides or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the acid to its corresponding alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z,Z)-5,11-Eicosadienoic Acid-d4 is used as a stable isotope-labeled compound in mass spectrometry for the quantification and analysis of lipid profiles.
Biology
In biological research, it serves as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of polyunsaturated fatty acids.
Medicine
In medical research, it is utilized to investigate the role of polyunsaturated fatty acids in various diseases, including cardiovascular diseases and metabolic disorders.
Industry
In the industrial sector, this compound is employed in the development of deuterated drugs and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid-d4 involves its incorporation into cellular membranes and metabolic pathways. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of lipid metabolism. The molecular targets include enzymes involved in fatty acid elongation and desaturation, as well as signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (Z,Z)-5,11-Eicosadienoic Acid
- (Z,Z)-9,12-Octadecadienoic Acid (Linoleic Acid)
- (Z,Z,Z)-5,8,11-Eicosatrienoic Acid
Uniqueness
(Z,Z)-5,11-Eicosadienoic Acid-d4 is unique due to the presence of deuterium atoms, which enhance its stability and make it an invaluable tool in research applications. Compared to its non-deuterated counterpart, it provides more accurate and reliable data in metabolic studies.
Properties
IUPAC Name |
(5Z,11Z)-5,6,11,12-tetradeuterioicosa-5,11-dienoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,15-16H,2-8,11-14,17-19H2,1H3,(H,21,22)/b10-9-,16-15-/i9D,10D,15D,16D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNQXHBZULXMM-GKPDOCOTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCCC/C(=C(/[2H])\CCCC(=O)O)/[2H])/CCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747692 |
Source
|
Record name | (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268627-54-8 |
Source
|
Record name | (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.